

# The Aromaticity of 1,2-Dihydro-1,2-azaborine: A Technical Guide

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## Compound of Interest

Compound Name: 1,2-Azaborine

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## Abstract

This technical guide provides a comprehensive analysis of the aromaticity of 1,2-dihydro-**1,2-azaborine**, a heterocyclic analogue of benzene. As an isostere of benzene where a carbon-carbon double bond is replaced by a boron-nitrogen single bond, 1,2-dihydro-**1,2-azaborine** exhibits unique electronic and structural properties. This document details the theoretical and experimental evidence for its aromatic character, which is found to be intermediate between that of benzene and the inorganic analogue, borazine.[1][2][3] Key quantitative metrics of aromaticity, including Nucleus-Independent Chemical Shift (NICS) and magnetic susceptibility anisotropy, are presented and compared. Furthermore, this guide outlines the seminal synthetic protocol for the parent 1,2-dihydro-**1,2-azaborine** and the computational methodologies employed in its characterization. This information is of critical value for researchers in medicinal chemistry and materials science exploring the applications of this novel pharmacophore and functional motif.[4][5]

## Introduction to 1,2-Dihydro-1,2-azaborine

The replacement of a C=C unit in an aromatic system with an isoelectronic B-N unit is a powerful strategy for modulating the physicochemical properties of organic molecules without significantly altering their structure.[4] 1,2-Dihydro-**1,2-azaborine** is the archetypal example of this BN/CC isosterism applied to benzene.[4] First successfully synthesized in its parent form in 2008, this compound has garnered significant interest due to its unique blend of organic and inorganic characteristics.[3][4]

Structurally, 1,2-dihydro-**1,2-azaborine** is a six-membered ring composed of four carbon atoms, one boron atom, and one nitrogen atom, with the B and N atoms adjacent to each other. [3] The introduction of the polar B-N bond leads to a significant rearrangement of electron density compared to benzene, resulting in a more localized electronic structure.[1] Despite this, experimental and computational studies have confirmed that 1,2-dihydro-**1,2-azaborine** retains a substantial degree of aromatic character.[4][6] Its properties are consistently found to be intermediate between the highly aromatic benzene and the less aromatic borazine ( $B_3N_3H_6$ ).[1] [2] Understanding the nuances of its aromaticity is crucial for harnessing its potential in the development of novel pharmaceuticals and advanced materials.[4][5]

## Quantitative Assessment of Aromaticity

The aromaticity of 1,2-dihydro-**1,2-azaborine** has been quantified using several computational methods, primarily focusing on magnetic criteria. These methods provide a numerical basis for comparing its aromatic character to related compounds.

## Magnetic Criteria: NICS and Magnetic Susceptibility

Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic descriptor of aromaticity. It is calculated as the negative of the magnetic shielding at the center of a ring.[7] A large negative NICS value is indicative of a diatropic ring current and, consequently, aromatic character.[7] Conversely, values near zero suggest non-aromaticity, and positive values indicate anti-aromaticity.[7]

Another magnetic criterion is the anisotropy of the magnetic susceptibility ( $\Delta\chi$ ), which reflects the delocalization of  $\pi$ -electrons.[2] The data presented below confirms the intermediate aromatic nature of 1,2-dihydro-**1,2-azaborine**.

Compound	NICS(1) (ppm)	$\Delta\chi$ (cgs-ppm)
Benzene	-10.1	-59.5
1,2-Dihydro-1,2-azaborine	-4.9	-47.5
Borazine	-2.1	-30.6

Table 1: Comparison of computed magnetic properties for benzene, 1,2-dihydro-**1,2-azaborine**, and borazine. Data sourced from computational studies at the CHF/6-31G\* level of theory.[2]\*

## Experimental Protocols

### Synthesis of Parent 1,2-Dihydro-1,2-azaborine

The first successful synthesis of the unsubstituted 1,2-dihydro-**1,2-azaborine** was reported by Liu and coworkers in 2009.[4] This multi-step synthesis was a significant breakthrough, making the parent heterocycle available for detailed study.[3][4]

Methodology:

- Preparation of N-TBS Protected Precursor: The synthesis begins with the preparation of a versatile intermediate protected with a tert-butyldimethylsilyl (TBS) group on the nitrogen atom.[4]
- Ring-Closing Metathesis (RCM): The protected intermediate undergoes a ring-closing metathesis reaction, a key step in forming the six-membered ring.[3][4]
- Oxidation: The resulting ring is then oxidized to introduce the conjugated double bond system.[3][4] This step yields the N-TBS protected **1,2-azaborine**.
- B-H Bond Formation: The boron center is functionalized with a hydride using a superhydride reagent ( $\text{LiBHET}_3$ ) to provide the B-H, N-TBS **1,2-azaborine**.[3][4]
- Nitrogen Deprotection: The final step involves the removal of the TBS protecting group from the nitrogen atom. This step proved challenging due to the volatility of the final product.[4] A method involving complexation to a chromium carbonyl "piano stool" complex, followed by N-TBS bond cleavage and subsequent decomplexation, was employed to isolate the parent compound.[3][4]

## Characterization

The structure and properties of 1,2-dihydro-**1,2-azaborine** have been confirmed through various spectroscopic methods:

- NMR Spectroscopy:  $^1\text{H}$ ,  $^{11}\text{B}$ , and  $^{13}\text{C}$  NMR spectroscopy data are consistent with the assigned structure.[4]
- UV-visible Spectroscopy: The UV/vis spectrum shows an absorption maximum at 269 nm, which is close to that of benzene (255 nm), indicating significant aromatic character.[4]
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular formula.[4]

## Computational Protocols

The theoretical investigation of 1,2-dihydro-**1,2-azaborine**'s aromaticity has been conducted using various quantum chemical methods.

Methodology for NICS and Magnetic Property Calculations:

- Level of Theory: Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Hartree-Fock (CHF), as well as Density Functional Theory (DFT), have been employed.[2][7][8]
- Basis Sets: Pople-style basis sets, such as 6-31G\*\*, and Dunning's correlation-consistent basis sets, like aug-cc-pVDZ, are commonly used for these calculations.[2][7]
- NICS Calculation: The NICS values are typically calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the geometric center of the ring (NICS(0)) and 1 Å above the ring plane (NICS(1)).[7]

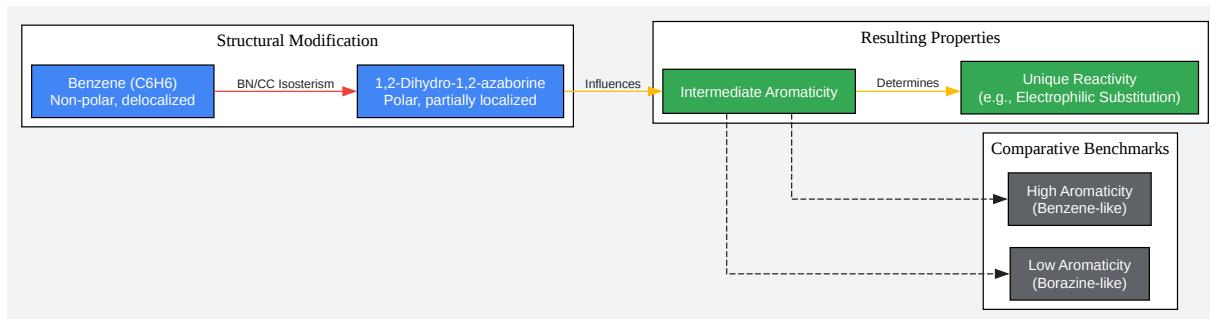
## Factors Influencing Aromaticity

The aromatic character of the 1,2-dihydro-**1,2-azaborine** ring is not static and can be influenced by its chemical environment.

## Cation- $\pi$ Interactions

Studies have shown that cation- $\pi$  interactions can modulate the aromaticity of the 1,2-dihydro-**1,2-azaborine** ring.[7] The binding of cations to the  $\pi$ -face of the ring can either increase or decrease its aromatic character, as measured by NICS values. For instance, interaction with

$\text{Li}^+$  and  $\text{Be}^{2+}$  has been shown to increase the aromaticity of the ring.[7] This effect is attributed to the electronic perturbations induced by the cation on the  $\pi$ -system.[7]



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Caption: Logical flow from benzene to 1,2-dihydro-**1,2-azaborine** via BN/CC isosterism and its resulting properties.

## Conclusion

1,2-Dihydro-**1,2-azaborine** is a fascinating hybrid of organic and inorganic chemistry, exhibiting a significant degree of aromaticity that is intermediate between benzene and borazine.[1][2] This has been robustly confirmed through a combination of spectroscopic characterization and computational analysis of magnetic properties like NICS and magnetic susceptibility anisotropy. [2][4] The development of a viable synthetic route has paved the way for deeper exploration of its chemistry and potential applications.[4] The unique electronic structure imparted by the polar B-N bond makes 1,2-dihydro-**1,2-azaborine** a promising scaffold for the design of novel pharmaceuticals with improved properties, such as enhanced aqueous solubility, and for the creation of new functional materials.[5] The principles and data outlined in this guide provide a solid foundation for professionals engaged in the research and development of this important class of heterocycles.

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